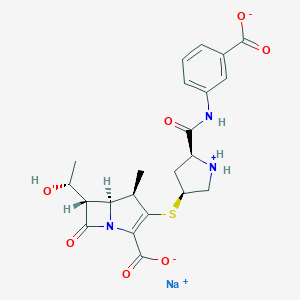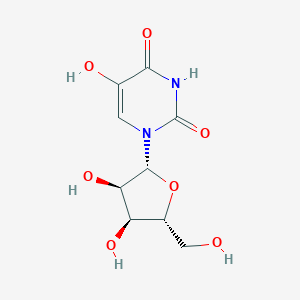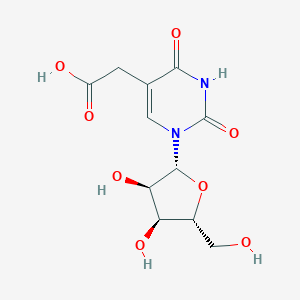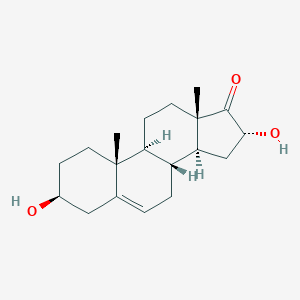![molecular formula C11H17NO4 B057180 (1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 197142-36-2](/img/structure/B57180.png)
(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Descripción general
Descripción
The compound "(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid" is a stereoisomer of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. Its significance lies in its structural uniqueness, which makes it a valuable subject for various chemical and physical property analyses. The scientific community has developed methods for the synthesis of all four stereoisomers of this compound, demonstrating its versatility and potential in chemical synthesis and applications beyond pharmacology (Bakonyi et al., 2013).
Synthesis Analysis
The synthesis of the specified stereoisomer involves a stereoselective and scalable process. This process is characterized by a critical cyclopropanation step, which is influenced by the functional group at the C-α position. The synthesis has been optimized to produce the target molecule efficiently and in significant quantities, highlighting the advancements in synthetic methodologies for complex bicyclic structures (Wang Gan et al., 2013).
Molecular Structure Analysis
Analyzing the molecular structure of this compound involves understanding its bicyclic nature and the spatial arrangement of its functional groups. The synthesis and structure elucidation of similar bicyclic amino acid esters provide insights into the conformational preferences and reactivity patterns of such compounds, which can be extrapolated to understand the structural nuances of "(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid" (Moriguchi et al., 2014).
Chemical Reactions and Properties
The compound's reactivity can be inferred from studies on similar bicyclic structures, where regioselective introductions and transformations at specific carbon positions have been demonstrated. These studies highlight the potential of such compounds to serve as precursors for conformationally constrained β-amino acids, suggesting versatile reactivity profiles for the compound (Krow et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Application as Precursors :
- A scalable synthesis of a stereoisomer of this compound has been described, which is key for further synthetic applications and potentially for the development of pharmaceuticals and materials (Wang et al., 2013).
- It has been used as a precursor to conformationally constrained β-amino acids, which might form oligomers with definite secondary structures. This has potential implications in drug design and synthetic chemistry (Krow et al., 2016).
Structural Studies and Optimization :
- The compound's derivatives have been synthesized as chiral cyclic amino acid esters, and their exact structures were determined via single crystal X-ray diffraction analysis. Understanding the molecular structure is crucial for its application in various fields including material science and pharmacology (Moriguchi et al., 2014).
- Another study synthesized all four stereoisomers of this compound, providing significant insight into its chemical properties and potential applications in synthetic chemistry (Bakonyi et al., 2013).
Biological Activity and Drug Discovery :
- The compound and its related structures have been explored as conformationally locked analogues of nucleoside building blocks, and as components of bioactive compounds, novel materials, and catalysts. This highlights its potential in diverse applications from drug discovery to material science (Jimeno et al., 2011).
- In the field of medicinal chemistry, derivatives of this compound have been evaluated for their antimalarial activities, demonstrating its potential as a lead compound in drug development (Ningsanont et al., 2003).
Propiedades
IUPAC Name |
(1S,3S,5S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIIZQXOIDYWBS-FXQIFTODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2C[C@H]2C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | |
CAS RN |
197142-36-2 | |
| Record name | 2-(1,1-Dimethylethyl) (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197142-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,3S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



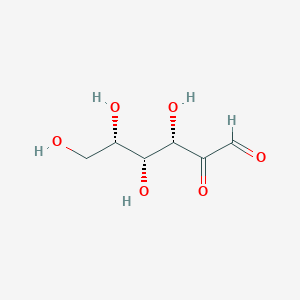
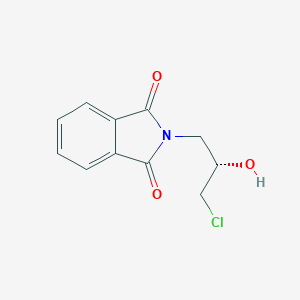
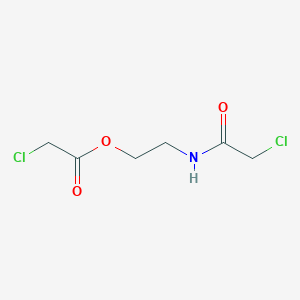
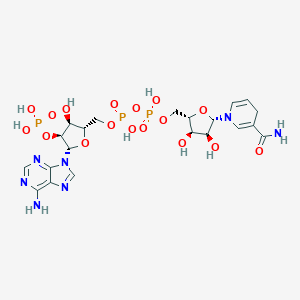
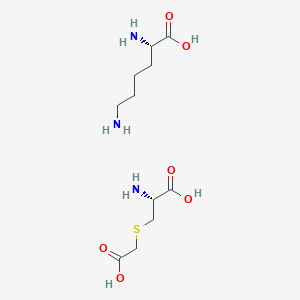
![1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B57110.png)
![2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B57112.png)

![1,4-Dioxaspiro[4.5]decan-8-ylmethanamine](/img/structure/B57116.png)

